![molecular formula C12H19NO B13525683 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine CAS No. 748772-69-2](/img/structure/B13525683.png)
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is an organic compound with the molecular formula C12H19NO. It is a biochemical used primarily in proteomics research. This compound is known for its unique structure, which includes a phenyl group substituted with a propan-1-amine and an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine typically involves the reaction of 2-(propan-2-yloxy)benzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the primary amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropylamine: Similar structure but lacks the isopropoxy group.
1-(1,3-Thiazol-2-yl)propan-1-amine: Contains a thiazole ring instead of a phenyl ring.
3-(2-Methoxyethoxy)propan-1-amine: Contains a methoxyethoxy group instead of an isopropoxy group
Uniqueness
3-{2-[(Propan-2-yl)oxy]phenyl}propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Properties
CAS No. |
748772-69-2 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
3-(2-propan-2-yloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-10(2)14-12-8-4-3-6-11(12)7-5-9-13/h3-4,6,8,10H,5,7,9,13H2,1-2H3 |
InChI Key |
PEIOFFBSZCLTKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


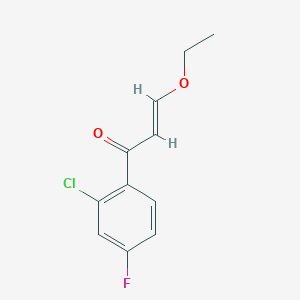
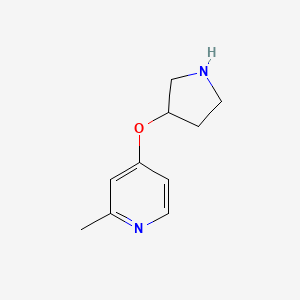


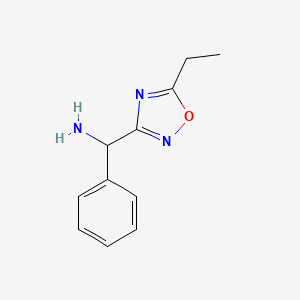
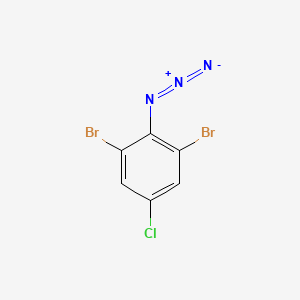
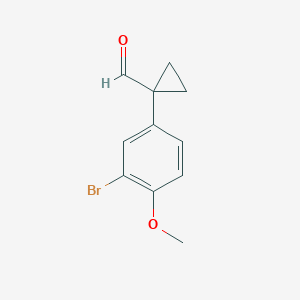
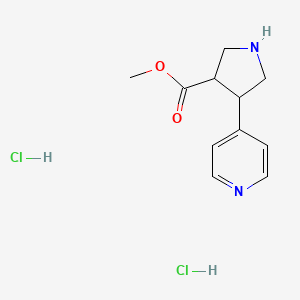
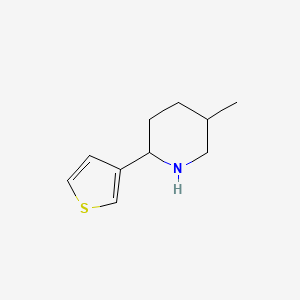
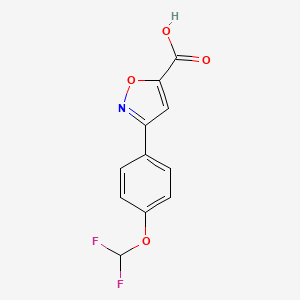
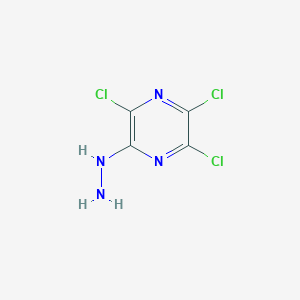
![1-Nitroso-4-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B13525667.png)

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
